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molecular formula C12H8ClNO3 B1526813 3-(5-Chloro-pyridin-2-yloxy)-benzoic acid CAS No. 1050506-11-0

3-(5-Chloro-pyridin-2-yloxy)-benzoic acid

Cat. No. B1526813
M. Wt: 249.65 g/mol
InChI Key: DRPCBAKPDXAUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383820B2

Procedure details

Prepared from 2,5-dichloropyridine and ethyl 3-hydroxybenzoate. 1H NMR (400 MHz, DMSO-d6) δ 13.17 (br. s., 1 H), 8.22 (d, 1 H), 8.00 (dd, 1 H), 7.81 (dd, 1 H), 7.60-7.64 (m, 1 H), 7.58 (t, 1 H), 7.43 (dd, 1 H), 7.18 (d, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[OH:9][C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[C:13]([O:15]CC)=[O:14]>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([O:9][C:10]2[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=2)[C:13]([OH:15])=[O:14])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=NC1)OC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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